4,6-Dibromoindoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7Br2N |
|---|---|
Molecular Weight |
276.96 g/mol |
IUPAC Name |
4,6-dibromo-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7Br2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4,11H,1-2H2 |
InChI Key |
BMSSXPUHKOOGRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=CC(=C2)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dibromoindoline and Analogous Dibromoindoline Systems
Green Chemistry Approaches to Dibromoindoline Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis epa.govyale.edu. For dibromoindoline synthesis, this translates to developing methods that are atom-economical, utilize safer solvents, and minimize waste.
One-Pot Synthetic Procedures
One-pot synthetic procedures offer significant advantages in terms of efficiency, reduced reaction times, minimized waste generation, and avoidance of intermediate isolation, aligning well with green chemistry principles thieme-connect.comthieme-connect.comresearchgate.netresearchgate.net. Research has explored one-pot strategies for functionalizing indole (B1671886) cores. For instance, a one-pot Suzuki-Miyaura reaction sequence has been developed for the synthesis of unsymmetrical 2,3-diarylindoles starting from N-methyl-2,3-dibromoindole thieme-connect.comthieme-connect.comresearchgate.netresearchgate.net. This method involves the sequential addition of different arylboronic acids under palladium catalysis, allowing for the formation of complex diarylindole structures in a single reaction vessel. While this specific example uses a 2,3-dibromoindole derivative, the principle of sequential, site-selective cross-coupling in one pot is a valuable strategy that could be adapted for other dibromoindoline systems.
Another approach demonstrating one-pot synthesis involves the microwave-mediated ester hydrolysis and decarboxylation of methyl 5,6-dibromoindole-3-carboxylate to yield 5,6-dibromoindole rsc.org. This highlights how multiple transformations can be efficiently combined into a single operation.
Applications of N-Br Sulfoximines as Dual Reagents
N-Br sulfoximines have emerged as versatile reagents in organic synthesis, capable of acting as both brominating agents and, in some cases, as dual reagents that facilitate further functionalization. A notable application involves the green one-pot synthesis of 2-sulfoximidoyl-3,6-dibromo indoles, where N-Br sulfoximines were employed as both brominating and sulfoximinating reagents mdpi.com. This protocol achieved a 2,3,6-trifunctionalization of N-alkyl/aryl indoles by reacting them with three equivalents of N-Br sulfoximine. The reaction, conducted in acetonitrile (B52724) at room temperature, demonstrated high atom and step economy, introducing two bromo and one sulfoximidoyl group onto the indole moiety efficiently. Yields for the prepared 2-sulfoximidoyl-3,6-dibromo indoles ranged from 38% to 94%, showcasing the broad substrate compatibility and adherence to green chemistry principles.
Table 1: Examples of N-Br Sulfoximine Mediated Indole Functionalization
| Indole Substrate (N-R) | N-Br Sulfoximine Used | Solvent | Temperature | Reaction Time | Yield (%) | Product Type | Reference |
| N-methyl indole | N-Br methyl phenyl sulfoximine | MeCN | Room Temp. | 5 min | 94 | 3,6-Dibromo-2-(methyl phenylsulfoximidoyl)-1-methyl-1H-indole | mdpi.com |
| N-methyl indole | N-Br n-butyl phenyl sulfoximine | MeCN | Room Temp. | 5 min | 81 | 3,6-Dibromo-2-(n-butyl phenylsulfoximidoyl)-1-methyl-1H-indole | mdpi.com |
| N-methyl indole | N-Br di-n-butyl sulfoximine | MeCN | Room Temp. | 5 min | 77 | 3,6-Dibromo-2-(di-n-butylsulfoximidoyl)-1-methyl-1H-indole | mdpi.com |
Stereoselective and Enantioselective Synthetic Routes
Achieving control over stereochemistry is crucial for the synthesis of many biologically active molecules. For dibromoindoline systems, this involves developing methods that can selectively form specific stereoisomers or access chiral analogues.
Palladium-Catalyzed Regioselective Hydrodebromination
Palladium-catalyzed reactions have proven effective for the regioselective manipulation of halogenated aromatic systems. A notable application in indole chemistry is the palladium-catalyzed regioselective hydrodebromination of dibromoindoles mit.eduacs.orgnih.govfigshare.comcapes.gov.br. Research has demonstrated that using a catalytic system such as Pd(OAc)₂/rac-BINAP, various 4,6-dibromoindoles can be selectively transformed into 4-bromoindoles with high regioselectivity. This methodology is particularly valuable for accessing specific substitution patterns on the indole core, which can be challenging via traditional Fischer indole synthesis due to regiochemical ambiguities acs.org. This approach has been successfully applied in the enantioselective synthesis of the antihypertensive agent indolodioxane U86192A, highlighting its utility in constructing complex chiral molecules acs.orgnih.govfigshare.comcapes.gov.br.
Table 2: Palladium-Catalyzed Regioselective Hydrodebromination of Dibromoindoles
| Dibromoindole Precursor | Catalyst System | Reagents/Conditions | Product | Regioselectivity | Application Example | Reference |
| 4,6-Dibromoindoles | Pd(OAc)₂/rac-BINAP | H₂ (or H-donor) | 4-Bromoindoles | High | Synthesis of Indolodioxane U86192A | mit.eduacs.orgnih.govfigshare.comcapes.gov.br |
Total Syntheses of Dibromoindoline-Containing Natural Product Analogues
The synthesis of natural products and their analogues often serves as a benchmark for the development of new synthetic methodologies. While direct total syntheses of 4,6-dibromoindoline itself are not commonly reported as a primary target, the dibromoindoline scaffold is found within various marine natural products. Research into the total synthesis of compounds like dibromophakellin and its analogues showcases the utility of dibrominated indole systems nih.govnih.gov. These syntheses often involve strategies that build upon or functionalize indole cores, sometimes incorporating bromine atoms at specific positions. For example, the synthesis of dibromophakellin involves NBS-mediated olefin activation to facilitate the addition of a guanidine (B92328) nucleophile across a double bond, leading to a dibrominated pyrrole-imidazole system, demonstrating the importance of dibrominated heterocyclic scaffolds in complex molecule synthesis. Other marine alkaloids, such as those containing 5,6-dibrominated indolic systems, have also been synthesized, highlighting the importance of regioselective bromination and subsequent functionalization for accessing these complex structures mdpi.comresearchgate.net.
Protective Group Chemistry in Dibromoindoline Synthesis
The indole nitrogen atom is nucleophilic and can participate in unwanted side reactions during electrophilic aromatic substitution or other transformations. Therefore, protective group chemistry plays a vital role in controlling reactivity and directing regioselectivity during the synthesis of functionalized indoles, including dibromoindolines wikipedia.orgorganic-chemistry.orgbhu.ac.in.
Commonly used protecting groups for the indole nitrogen include acyl groups (e.g., acetyl), sulfonyl groups (e.g., tosyl), and carbamates (e.g., Boc). The choice of protecting group can influence the regioselectivity of subsequent bromination reactions. For instance, electron-withdrawing groups on the indole nitrogen can direct halogenation to the C2 position, while C3 halogenation may occur independently of the nitrogen substituent's electronic properties organic-chemistry.org.
In the context of dibromoindoline synthesis, protecting groups can ensure that bromination occurs at the desired positions (e.g., C4 and C6) without affecting the nitrogen atom or leading to over-bromination. For example, the synthesis of 4,6-dibromoindole derivatives often involves initial protection of the indole nitrogen, followed by regioselective bromination, and finally, deprotection if necessary. The removal of acetyl or sulfonyl protecting groups has been employed to access various bromoindoles, including 2,5-dibromoindole and 2,7-dibromoindole researchgate.net. The stability and ease of removal of the protecting group are critical factors in designing an efficient synthetic route.
Table 3: Role of Protecting Groups in Indole Halogenation
| Indole Substrate (N-Protected) | Halogenating Agent | Solvent | Conditions | Regioselectivity | Outcome | Reference |
| Indoles with EWG on N | Halide + Oxone | MeCN | Mild | Favors C2 | C2-Haloindoles | organic-chemistry.org |
| Indoles (any N-substituent) | Halide + Oxone | MeCN | Mild | C3 Halogenation | C3-Haloindoles | organic-chemistry.org |
| N-Acetyl/Sulfonyl Indoles | Bromine/NBS | Various | Various | Varies | Access to bromoindoles (e.g., 2,5-, 2,7-dibromo) | researchgate.net |
Compound List:
this compound
N-methyl-2,3-dibromoindole
2,3-Diarylindoles
2-Aryl-3-bromoindoles
Unsymmetrical 2,3-diarylindoles
Methyl indole-3-carboxylate (B1236618)
Methyl 5,6-dibromoindole-3-carboxylate
5,6-Dibromoindole
2-Sulfoximidoyl-3,6-dibromo indoles
3,6-Dibromo-2-(methyl phenylsulfoximidoyl)-1-methyl-1H-indole
3,6-Dibromo-2-(n-butyl phenylsulfoximidoyl)-1-methyl-1H-indole
3,6-Dibromo-2-(di-n-butylsulfoximidoyl)-1-methyl-1H-indole
4-Bromoindoles
4,6-Dibromoindoles
Indolodioxane U86192A
Dibromophakellin
Dibromophakellin analogues
5,6-Dibrominated indolic systems
5,6-Dibromoindole
Dibromotryptamine
2,3-Dibromoindole
this compound-2,3-dione
5,6-Dibromo-1H-indole-2,3-dione
4,6-Dibromo-2-methylindole
3,4,6-Tribromoindole
1-Acetyl-4,6-dibromoindole
1-Acetyl-3,4,6-tribromoindole
6-Bromo-2-methylindole
6-Bromo-2-methyl-3-indolecarboxaldehyde
4,6-Dibromo-2-methyl-3-indolecarboxaldehyde
2,5-Dibromoindole
2,7-Dibromoindole
N-Boc protected indole
Indole
N-protected indoles
N-bromosuccinimide (NBS)
Arylboronic acids
Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
BINAP
N-Br sulfoximines
Acyl groups (e.g., Acetyl)
Sulfonyl groups (e.g., Tosyl)
Carbamates (e.g., Boc)
N-H Sulfoximines
Sulfinamides
Tryptophol
Tryptamine
Dibromoaniline derivatives
5-bromo-6-methoxy-1H-indole
6,7-Dibromo-4-methoxy-1H-indole
Reactivity and Chemical Transformations of 4,6 Dibromoindoline
Reactivity of the Pyrrole (B145914) Moiety in Dibromoindoline
The pyrrolidine (B122466) ring in 4,6-dibromoindoline is a saturated heterocycle, which distinguishes its reactivity significantly from the aromatic pyrrole ring found in indoles. Its chemistry is dominated by the secondary amine and the adjacent C-H bonds.
Ring-Opening Transformations
Ring-opening transformations are less common for the robust pyrrolidine ring of indoline (B122111) compared to the pyrrole ring of indole (B1671886). The well-known ring expansion of indoles to quinolines, known as the Ciamician-Dennstedt rearrangement, proceeds via the addition of a carbene (like dichlorocarbene) across the C2-C3 double bond to form a cyclopropane (B1198618) intermediate, which then rearranges. nih.govresearchgate.net Since this compound lacks this C2-C3 double bond, it cannot undergo this type of transformation. The saturated C2-C3 single bond in the pyrrolidine ring is not susceptible to carbene addition under normal conditions. Ring-opening of the pyrrolidine ring would require much harsher conditions, likely involving oxidative cleavage or other high-energy processes that are not typically selective.
Alkylation Reactions of the Nitrogen Center
The nitrogen atom in the pyrrolidine ring of this compound is a secondary amine and is nucleophilic, making it a prime site for alkylation. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. youtube.comresearchgate.net The base deprotonates the N-H group, increasing its nucleophilicity for subsequent reaction with the electrophile. youtube.com
More modern and sustainable methods for N-alkylation utilize alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov In this process, a catalyst, often based on iron or another transition metal, temporarily removes hydrogen from the alcohol to form an aldehyde in situ. The amine then condenses with the aldehyde to form an iminium ion, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product. This method is highly efficient for the N-alkylation of indolines, providing a direct route to N-alkylated products from readily available alcohols. nih.gov The reactivity of the indoline nitrogen is generally considered to be lower than that of typical aliphatic secondary amines due to the electron-withdrawing effect of the attached benzene (B151609) ring, a property it shares with N-alkylanilines. nih.gov
Table 3: Iron-Catalyzed N-Alkylation of Indoline with Various Alcohols
| Entry | Alcohol | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzyl alcohol | N-Benzylindoline | 99 |
| 2 | 1-Propanol | N-Propylindoline | 85 |
| 3 | Cyclohexanol | N-Cyclohexylindoline | 75 |
| 4 | 2-Butanol | N-sec-Butylindoline | 60 |
Data represents general reactivity for the parent indoline scaffold. nih.gov
Mechanistic Investigations in Dibromoindoline Chemistry
Elucidation of Halogenation Mechanisms
The introduction of bromine atoms onto the indoline (B122111) core typically proceeds via electrophilic aromatic substitution (EAS). For indole (B1671886) derivatives, EAS commonly occurs at the C3 position due to the high electron density at this site core.ac.ukresearchgate.net. However, when substituents are present, or under specific conditions, bromination can occur at other positions. For instance, studies on substituted indoles have shown that electron-donating groups can activate the ring towards EAS, while steric factors can influence regioselectivity wuxiapptec.comresearchgate.net.
The general mechanism for electrophilic bromination involves the interaction of an electrophilic bromine species (e.g., Br+, generated from Br2 or N-bromosuccinimide (NBS) in the presence of a Lewis acid or other activators) with the π-electron system of the aromatic ring. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate wuxiapptec.com. Subsequent deprotonation restores aromaticity, yielding the brominated product.
For 4,6-Dibromoindoline, the initial bromination steps would likely involve electrophilic attack on an indoline precursor. The precise mechanism and regioselectivity for dibromination at the 4 and 6 positions would depend on the specific reaction conditions, the nature of the brominating agent, and any pre-existing substituents on the indoline ring. Studies on dimethoxyindoles, for example, show that bromination can occur at the 2 and 7 positions, influenced by activating methoxy (B1213986) groups and the presence of electron-withdrawing groups researchgate.net. While direct mechanistic studies on the dibromination of indoline to specifically yield the 4,6-isomer are scarce in the provided literature, general principles of EAS on electron-rich heterocycles apply.
Mechanistic Pathways of Nucleophilic Attack on Indoline Ring Systems (e.g., ANRORC-type Considerations for Heterocycles)
Nucleophilic attack on heterocyclic systems can proceed through various mechanisms, including direct substitution or more complex pathways like the ANRORC (Addition-Nucleophile-Ring Opening-Ring Closing) mechanism wikipedia.orgknu.uaorganic-chemistry.org. The ANRORC mechanism is characterized by the addition of a nucleophile to the ring system, followed by ring opening and subsequent ring closure, often leading to a different heterocyclic structure or a rearranged product. This mechanism is particularly relevant for electron-deficient heterocycles like pyrimidines and azines wikipedia.orgknu.ua.
While indoline itself is not typically considered electron-deficient in the same way as pyrimidines, the ANRORC mechanism illustrates a broader class of reactions involving nucleophilic attack on ring systems. For bromo-substituted heterocycles, nucleophilic aromatic substitution (SNAr) or related mechanisms can occur, especially if the halogen is activated by electron-withdrawing groups or if the ring system facilitates such reactions. However, direct nucleophilic aromatic substitution on simple haloindolines is generally less facile than on more electron-deficient aromatic systems.
The ANRORC mechanism involves the initial addition of a nucleophile to form a transient intermediate, followed by ring opening, substitution of a leaving group, and ring closure wikipedia.orgorganic-chemistry.org. For example, in pyrimidine (B1678525) systems, metal amide nucleophiles can attack a carbon atom, leading to ring opening and subsequent re-closure, displacing a halide wikipedia.org. For indoline systems, if a strong nucleophile were to attack an activated position, or if the ring were otherwise modified, such a mechanism might be conceivable, though it is not a commonly cited pathway for simple haloindolines. Research into the functionalization of indolines often focuses on C-H activation or reactions at substituents rather than direct nucleophilic attack on the ring carbons bearing halogens, unless specific activating groups are present rsc.orgresearchgate.netsioc-journal.cn.
Detailed Studies of Transition-Metal Catalyzed Reactions
Transition metals, particularly palladium, play a pivotal role in the functionalization of aryl and heteroaryl halides, including bromoindolines, through cross-coupling reactions nih.govresearchgate.netsigmaaldrich.comsigmaaldrich.com. These reactions involve intricate catalytic cycles with several key mechanistic steps.
Oxidative Addition Step Mechanisms in Cross-Coupling
The catalytic cycle of palladium-catalyzed cross-coupling reactions typically begins with the oxidative addition of an aryl or heteroaryl halide (such as a bromoindoline) to a low-valent palladium(0) species chemrxiv.orgresearchgate.netacs.org. This step involves the insertion of Pd(0) into the carbon-halogen bond, forming a Pd(II) intermediate. Two primary mechanistic pathways for oxidative addition have been proposed:
Concerted Mechanism: This pathway involves a three-centered transition state where the palladium atom interacts simultaneously with both the carbon and halogen atoms of the C-X bond. This is often favored for electron-rich Pd(0) species and substrates with less polarizable C-X bonds chemrxiv.orgnih.gov.
Nucleophilic Displacement (SNAr-like) Mechanism: In this mechanism, the palladium catalyst acts as a nucleophile, attacking the carbon atom of the C-X bond, leading to the dissociation of the halide anion. This pathway is often favored by Pd(0) species with higher coordination numbers (e.g., PdL2) and substrates with more polarizable C-X bonds or those where the leaving group is particularly stable chemrxiv.orgresearchgate.netnih.gov.
The specific mechanism for the oxidative addition of this compound to Pd(0) would depend on the ligand environment around the palladium center and the electronic properties of the dibromoindoline substrate. Computational studies suggest that the nature of the ligand, substrate, and coordination number of the palladium center dictates the preferred pathway chemrxiv.orgresearchgate.netnih.gov. For instance, electron-rich and bulky ligands can promote oxidative addition by stabilizing the Pd(0) species and facilitating the formation of the active catalyst nih.govresearchgate.netsigmaaldrich.com.
Influence of Catalyst Ligation State on Reaction Pathway
The ligands coordinated to the palladium center profoundly influence the catalytic cycle, affecting the rate and selectivity of each elementary step, including oxidative addition, transmetalation, and reductive elimination nih.govnih.govrsc.org.
Electron-Rich Ligands: Bulky, electron-rich phosphine (B1218219) ligands (e.g., trialkylphosphines, biaryl phosphines) and N-heterocyclic carbenes (NHCs) increase the electron density on the palladium center. This enhances the nucleophilicity of Pd(0), facilitating the oxidative addition of less reactive aryl halides (like chlorides) and promoting the formation of the active monoligated Pd(0) species nih.govresearchgate.netsigmaaldrich.com.
Steric Bulk: Steric hindrance from ligands can influence the coordination number and geometry of the palladium complex, potentially favoring one oxidative addition mechanism over another. For example, while PdL (monoligated) species might favor a concerted mechanism, PdL2 (biligated) species can exhibit a preference for nucleophilic displacement, depending on the ligand's steric and electronic properties chemrxiv.orgresearchgate.net.
Bidentate Ligands: Chelating diphosphine ligands can stabilize palladium complexes and influence reaction pathways. For example, their bite angle and electronic properties can dictate whether oxidative addition proceeds via a concerted or displacement mechanism chemrxiv.orgresearchgate.netrsc.org.
The choice of ligand for reactions involving this compound would be critical for optimizing catalytic activity and selectivity. For instance, ligands that promote efficient oxidative addition of the C-Br bonds while minimizing side reactions would be preferred.
Regiochemical Control Mechanisms in Catalytic Transformations
Regiochemical control in the catalytic functionalization of polyhalogenated or substituted heterocycles like this compound is paramount. This control can be achieved through several mechanisms:
Electronic Effects: The inherent electronic distribution within the this compound molecule can influence the site of initial oxidative addition. For example, if one C-Br bond is electronically differentiated from the other due to the indoline core's electronics, it might react preferentially.
Steric Effects: Steric hindrance around the palladium center or on the substrate can direct the reaction to less hindered sites.
Ligand-Directed Reactivity: Ligands can sterically or electronically bias the palladium catalyst towards one specific C-Br bond. For example, a ligand might preferentially interact with one bromine atom, facilitating its oxidative addition.
Substrate-Directed C-H Functionalization: While not directly involving the bromine atoms, transition-metal catalyzed C-H functionalization of indolines can be directed by existing functional groups or by the inherent electronic properties of the ring system rsc.orgresearchgate.netosaka-u.ac.jpacs.org. For example, directing groups can guide metal catalysts to specific C-H bonds, enabling selective functionalization.
In the context of cross-coupling reactions involving this compound, achieving selective mono-functionalization or di-functionalization at specific bromine positions would require careful tuning of the catalyst system (palladium precursor, ligand) and reaction conditions. Studies on similar bromo-heterocycles often reveal that subtle changes in ligands can lead to significant shifts in regioselectivity chemrxiv.orgnih.govosaka-u.ac.jp.
Advanced Characterization and Structural Elucidation in Dibromoindoline Research
Spectroscopic Techniques for Structural Confirmation
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4,6-Dibromoindoline, distinct signals would be expected for the aromatic protons and the aliphatic protons of the five-membered ring. The aromatic region would likely show two signals corresponding to the protons at the C5 and C7 positions. Due to the bromine substituents, these protons would appear as singlets or narrow doublets depending on the coupling constants. The aliphatic protons at the C2 and C3 positions would likely appear as triplets, assuming coupling to each other, in the upfield region of the spectrum. The N-H proton would typically present as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals would be anticipated, corresponding to the eight carbon atoms in the structure. The chemical shifts of the carbons directly bonded to the bromine atoms (C4 and C6) would be significantly influenced by the halogen's electronegativity. Aromatic carbons generally resonate between 100-150 ppm, while the aliphatic carbons (C2 and C3) would appear at higher field (lower ppm values).
Table 1: Predicted NMR Spectral Data for this compound
| Analysis | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ~7.2-7.5 (aromatic CH) | Signals for protons at C5 and C7. |
| ~6.8-7.0 (aromatic CH) | ||
| ~3.5-3.8 (aliphatic CH₂) | Triplet for C2 protons. | |
| ~3.0-3.3 (aliphatic CH₂) | Triplet for C3 protons. | |
| Broad singlet (NH) | Chemical shift can be variable. | |
| ¹³C NMR | ~145-155 (aromatic C) | Quaternary carbon C7a. |
| ~130-140 (aromatic C) | Quaternary carbon C3a. | |
| ~125-135 (aromatic CH) | Signals for C5 and C7. | |
| ~110-120 (aromatic C-Br) | Signals for C4 and C6. | |
| ~45-55 (aliphatic CH₂) | Signal for C2. | |
| ~30-40 (aliphatic CH₂) | Signal for C3. |
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation analysis.
For this compound, the most distinctive feature in its mass spectrum would be the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). A compound containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and empirical formula of the compound. nih.gov This technique can readily distinguish between compounds with the same nominal mass but different chemical formulas. nih.gov The fragmentation pattern observed in the mass spectrum can also confirm the indoline (B122111) structure, with likely fragments arising from the loss of bromine atoms or cleavage of the five-membered ring.
Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₈H₇Br₂N)
| Ion | Isotopic Composition | Calculated m/z | Relative Intensity (%) |
| [M]⁺ | C₈H₇⁷⁹Br₂N | 274.8945 | ~25 |
| [M+2]⁺ | C₈H₇⁷⁹Br⁸¹BrN | 276.8925 | ~50 |
| [M+4]⁺ | C₈H₇⁸¹Br₂N | 278.8904 | ~25 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. scienceasia.org By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be accurately determined.
While a crystal structure for this compound itself is not available in the reviewed literature, a study on the closely related compound, 4,6-dibromo-2,3,3-trimethyl-3H-indole (a substituted indolenine), provides valuable insight into the solid-state characteristics of such molecules. nih.gov The analysis of this analogue revealed key structural features that could be anticipated in crystalline this compound. The study determined the precise bond lengths and angles of the dibrominated indole (B1671886) core and identified significant intermolecular interactions. Notably, the crystal packing was stabilized by C—Br⋯π halogen bonds, which formed zigzag chains of molecules. nih.gov Similar halogen bonding and other non-covalent interactions would likely play a crucial role in the crystal packing of this compound.
Table 3: Crystallographic Data for the Analogue 4,6-Dibromo-2,3,3-trimethyl-3H-indole nih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁Br₂N |
| Formula Weight | 317.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.5098 (3) |
| b (Å) | 11.5305 (5) |
| c (Å) | 13.9781 (6) |
| β (°) | 98.423 (4) |
| Volume (ų) | 1196.48 (9) |
| Z | 4 |
This crystallographic data provides a solid foundation for understanding the solid-state behavior of dibrominated indole-type scaffolds.
Computational Chemistry Approaches in 4,6 Dibromoindoline Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These calculations can determine the electronic structure, geometry, and energy of a molecule with high accuracy, providing a foundation for predicting its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netnih.gov This process involves calculating the total energy of the molecule for various atomic arrangements and finding the configuration with the minimum energy. For 4,6-dibromoindoline, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net
The geometry is optimized by using a specific functional, such as Becke's three-parameter hybrid exchange functional (B3) combined with the Lee–Yang–Parr correlation functional (LYP), and a basis set like 6-311G(d,p). nih.gov The results of such a calculation provide a detailed picture of the molecule's shape, which is crucial for understanding its reactivity and interactions with other molecules.
Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p)) Note: This table presents hypothetical, representative data for illustrative purposes.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C4-Br | 1.91 |
| C6-Br | 1.90 | |
| N1-C2 | 1.47 | |
| N1-C7a | 1.39 | |
| C2-C3 | 1.54 | |
| **Bond Angles (°) ** | C3-C4-Br | 120.5 |
| C5-C6-Br | 121.0 |
The distribution of electrons within a molecule is key to its chemical reactivity. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool used to understand charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For this compound, an MEP map would illustrate the electrostatic potential on the surface of the molecule.
In these maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov The bromine atoms in this compound are of particular interest. Due to the phenomenon of halogen bonding, the electron density around a halogen atom is not uniform. There is typically a region of positive electrostatic potential (a "σ-hole") on the outermost portion of the halogen atom, along the axis of the carbon-halogen bond, making it a potential site for interaction with nucleophiles. The sides of the halogen atom, conversely, are typically electron-rich and negative. This anisotropic distribution of electron density is critical for understanding the non-covalent interactions that this compound can participate in.
Molecular Modeling for Reaction Pathways and Selectivity Prediction
Molecular modeling extends beyond static structures to simulate the dynamics of chemical reactions. By modeling reaction pathways, chemists can predict the likelihood of different outcomes and understand the factors that control reaction selectivity.
The concepts of nucleophiles (electron-pair donors) and electrophiles (electron-pair acceptors) are central to organic chemistry. pearson.commasterorganicchemistry.com Computational methods can quantify the nucleophilic and electrophilic character of different atoms within a molecule. Frontier Molecular Orbital (FMO) theory is often employed for this purpose. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. researchgate.net
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests stronger nucleophilic character.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a stronger electrophilic character.
For this compound, calculations would likely show that the nitrogen atom, with its lone pair of electrons, is a primary nucleophilic site. The aromatic ring, enriched by the nitrogen atom, also contributes to the molecule's nucleophilicity. Electrophilic sites would include the hydrogen on the nitrogen atom and potentially the carbon atoms attached to the electron-withdrawing bromine atoms. youtube.com Conceptual DFT also provides reactivity descriptors like chemical potential, hardness, and the electrophilicity index, which further quantify the molecule's reactive tendencies. nih.govnih.gov
Table 2: Conceptual DFT Reactivity Descriptors for this compound Note: This table presents hypothetical, representative data for illustrative purposes.
| Parameter | Symbol | Predicted Value (eV) | Description |
|---|---|---|---|
| HOMO Energy | EHOMO | -5.85 | Relates to electron-donating ability (nucleophilicity) |
| LUMO Energy | ELUMO | -0.95 | Relates to electron-accepting ability (electrophilicity) |
| Energy Gap | ΔE | 4.90 | Indicates chemical reactivity and stability |
| Electronegativity | χ | 3.40 | Measures the ability to attract electrons |
| Chemical Hardness | η | 2.45 | Measures resistance to change in electron distribution |
A chemical reaction proceeds from reactants to products through a high-energy transition state. The energy required to reach this transition state from the reactants is called the activation energy (Ea). libretexts.orglongdom.org A lower activation energy corresponds to a faster reaction rate. youtube.com
Computational chemistry can be used to model the entire energy profile of a reaction, including the structures and energies of reactants, products, intermediates, and transition states. nih.gov By calculating the activation energies for different potential reaction pathways involving this compound, researchers can predict which reactions are kinetically favorable. researchgate.net For instance, one could compare the activation energies for substitution reactions at different positions on the aromatic ring to predict regioselectivity. This information is invaluable for designing efficient synthetic routes. osti.gov
Molecular Docking Simulations for Interaction Prediction (e.g., with Biological Targets or Catalytic Sites)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or enzyme. nih.gov This method is a cornerstone of computer-aided drug design and is also used to study interactions at catalytic sites. nih.gov
In a docking simulation, the this compound molecule (the "ligand") would be placed into the binding site of a target protein. The software then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each one. mdpi.com This score, often an estimation of the binding free energy, indicates the strength of the interaction. A lower (more negative) binding energy suggests a more stable and favorable interaction. e-nps.or.kr
The results of a docking study can reveal not only the binding affinity but also the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. thesciencein.org This allows researchers to hypothesize how this compound might inhibit an enzyme or interact with a catalyst, guiding the design of new molecules with enhanced activity.
Table 3: Example Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
|---|---|---|---|
| Binding Energy | -8.2 kcal/mol | - | - |
| Interactions | - | Leucine (LEU) 83 | Hydrophobic |
| - | Valine (VAL) 35 | Hydrophobic | |
| - | Alanine (ALA) 51 | van der Waals | |
| - | Glutamic Acid (GLU) 101 | Hydrogen Bond (with N-H) |
Application of Computational Techniques in Rational Design of Dibromoindoline Scaffolds
Computational chemistry has emerged as an indispensable tool in modern drug discovery and materials science, offering a rational and efficient approach to the design of novel molecules with desired properties. In the context of this compound scaffolds, these in silico methods are instrumental in exploring their chemical space, predicting their biological activities, and guiding the synthesis of new derivatives with enhanced efficacy and selectivity. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are pivotal in elucidating the structure-property relationships of these compounds.
Molecular docking, a prominent computational method, is employed to predict the binding orientation and affinity of a ligand to a specific protein target. For derivatives of the this compound scaffold, this technique can be used to screen virtual libraries of compounds against a biological target of interest, such as an enzyme or a receptor. By simulating the interactions at the molecular level, researchers can identify key binding motifs and predict the potential of a compound to modulate the target's activity. For instance, in silico studies on analogous bromoindoline structures have been used to evaluate their potential as anticancer agents by docking them into the active sites of specific enzymes. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. nih.gov For this compound derivatives, QSAR models can be developed to predict their activity based on descriptors such as electronic, steric, and hydrophobic properties. These models are valuable for prioritizing the synthesis of new analogues with potentially improved activity. A typical QSAR study involves the generation of a dataset of compounds with known activities, the calculation of various molecular descriptors, and the development of a mathematical model that links these descriptors to the observed activity.
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For the this compound scaffold, this approach can be used to design new molecules that retain the key features required for interaction with a biological target while modifying other parts of the molecule to improve properties like solubility or metabolic stability.
The application of these computational techniques in the rational design of this compound scaffolds can be illustrated through a hypothetical workflow for identifying novel enzyme inhibitors:
Target Identification and Validation: A specific enzyme implicated in a disease is chosen as the target.
Virtual Screening using Molecular Docking: A virtual library of this compound derivatives is docked into the active site of the target enzyme. The docking scores and binding modes are analyzed to identify initial hits.
QSAR Model Development: A set of this compound analogues with experimentally determined inhibitory activities is used to build a QSAR model. This model helps in understanding the structural requirements for potent inhibition.
Pharmacophore-Based Design: A pharmacophore model is generated based on the most active compounds. This model is then used to design new this compound derivatives with optimized interactions with the target.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is performed for the newly designed compounds to assess their drug-likeness.
The integration of these computational approaches facilitates a more focused and efficient discovery process, reducing the time and cost associated with the development of new therapeutic agents based on the this compound scaffold.
Data from a Hypothetical Molecular Docking Study
The following table represents hypothetical data from a molecular docking study of designed this compound derivatives against a target protein.
| Compound ID | 2D Structure | Binding Affinity (kcal/mol) | Interacting Residues |
| 4,6-DBI-01 | -7.2 | TYR23, LEU45, PHE89 | |
| 4,6-DBI-02 | -8.5 | TYR23, LEU45, ARG92 | |
| 4,6-DBI-03 | -9.1 | TYR23, ARG92, ASP101 | |
| 4,6-DBI-04 | -7.8 | LEU45, PHE89, ASP101 |
Illustrative QSAR Model Parameters
This table shows potential descriptors that could be used in a QSAR model for this compound derivatives and their hypothetical correlation with biological activity.
| Descriptor | Description | Correlation with Activity |
| LogP | Lipophilicity | Positive |
| TPSA | Topological Polar Surface Area | Negative |
| H-bond Donors | Number of Hydrogen Bond Donors | Positive |
| Molecular Weight | Molecular Mass | Negative |
Future Research Directions and Opportunities in Dibromoindoline Chemistry
Development of Innovative Synthetic Routes to Architecturally Complex 4,6-Dibromoindolines
Future research should focus on developing novel and efficient synthetic strategies to access architecturally complex 4,6-dibromoindoline derivatives. Current methods for indole (B1671886) functionalization, including halogenation, often face challenges with regioselectivity and the synthesis of highly substituted or fused systems researchgate.netmdpi.com. Developing methods that allow for precise control over the position and number of bromine atoms, as well as the introduction of other functional groups in a single synthetic operation, is crucial. This could involve exploring new brominating agents, milder reaction conditions, or cascade reactions that build molecular complexity efficiently. For instance, while direct bromination of indoline (B122111) precursors is a known strategy, achieving specific dibromination patterns like the 4,6-substitution can be challenging and may require tailored directing groups or specific reaction parameters to overcome inherent electronic and steric preferences of the indole core . Research into metal-catalyzed C–H activation and functionalization could also open new pathways for regioselective bromination or the introduction of bromine atoms onto pre-functionalized indoline scaffolds, moving beyond traditional electrophilic substitution beilstein-journals.orgsioc-journal.cn.
Advancement in Catalytic Systems for Enhanced Site-Selectivity and Efficiency
The development of advanced catalytic systems is paramount for achieving high site-selectivity and efficiency in the synthesis and functionalization of 4,6-dibromoindolines. Current catalytic methods for indole functionalization often employ transition metals like palladium, rhodium, or gold, demonstrating remarkable control over C–H activation and cross-coupling reactions beilstein-journals.orgnih.govunimi.it. Future work should focus on designing new catalytic systems, including homogeneous, heterogeneous, and organocatalytic approaches, that can specifically target the desired positions on the indoline ring. This includes developing catalysts that can achieve regioselective bromination or subsequent functionalization of dibromoindolines with high yields and minimal byproducts. For example, exploring chiral catalysts could enable asymmetric synthesis of enantiomerically enriched dibromoindoline derivatives, which are of significant interest in pharmaceutical applications. The efficiency of catalytic cycles, catalyst recovery, and the use of earth-abundant metals are also critical areas for future development to promote sustainability and cost-effectiveness sioc-journal.cn.
Synergistic Integration of Computational and Experimental Methodologies for Predictive Chemical Synthesis
A synergistic integration of computational and experimental methodologies is essential for accelerating the discovery and optimization of synthetic routes and reactivity patterns for 4,6-dibromoindolines. Computational tools, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition states, electronic properties, and regioselectivity, aiding in the rational design of experiments jmchemsci.comresearchgate.netdergipark.org.trnih.gov. Future research should leverage these computational approaches to predict the outcomes of novel reactions, identify optimal reaction conditions, and understand the influence of substituents on reactivity. This predictive power can significantly reduce the experimental workload and time required for process development. Furthermore, machine learning and artificial intelligence approaches could be employed to analyze large datasets of chemical reactions and properties, leading to the discovery of new synthetic pathways or optimization strategies for dibromoindoline chemistry. Experimental validation of computational predictions will be crucial to refine these models and build robust predictive capabilities for chemical synthesis acsgcipr.orgspirochem.com.
Q & A
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Design a meta-analysis comparing IC₅₀ values across studies, highlighting methodological differences (e.g., MTT vs. resazurin assays). Replicate key experiments under standardized conditions (e.g., fixed exposure time, serum-free media) and perform statistical contradiction analysis (e.g., Chi-square tests for outliers) .
Q. What strategies optimize the catalytic efficiency of this compound in cross-coupling reactions?
- Methodological Answer : Screen palladium/copper catalysts (e.g., Pd(PPh₃)₄ vs. CuI) in Suzuki-Miyaura or Buchwald-Hartwig reactions. Tabulate turnover numbers (TON) and yields under varying ligand systems (e.g., biphenylphosphines) and solvents (DMF vs. THF). Kinetic studies (time-resolved GC-MS) can identify rate-limiting steps .
Q. How do electronic effects of bromine substituents influence the redox behavior of this compound in electrochemical applications?
- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals oxidation/reduction peaks correlated with bromine’s electron-withdrawing effects. Compare with non-brominated indoline to isolate substituent effects. Density Functional Theory (DFT) calculations can correlate HOMO-LUMO gaps with experimental redox potentials .
Data Reporting and Reproducibility
Q. What criteria ensure rigorous reporting of this compound research data?
- Methodological Answer : Follow the ICMJE and COPE guidelines:
- Chemical Details : Purity (≥95% by HPLC), supplier (e.g., Sigma-Aldrich Lot#), storage (e.g., −20°C, desiccated) .
- Experimental Replication : Include raw data tables (e.g., NMR integrals, reaction yields) in appendices and processed data in the main text .
- Error Analysis : Quantify uncertainties (e.g., ±SD for triplicate measurements) and discuss instrumental limits (e.g., NMR sensitivity) .
Q. How can researchers address gaps in the thermodynamic data of this compound?
- Methodological Answer : Use differential scanning calorimetry (DSC) to measure melting points and enthalpy changes. Compare with predictive software (e.g., ChemAxon) and publish discrepancies. Collaborative datasets (e.g., NIST Chemistry WebBook) should be referenced for benchmarking .
Ethical and Safety Considerations
Q. What safety protocols are mandated for handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS guidelines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for synthesis .
- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
- Emergency Procedures : Document first-aid measures for skin contact (e.g., wash with 10% NaHCO₃) and spill containment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
